molecular formula C10H11N3S2 B13298142 3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline

Cat. No.: B13298142
M. Wt: 237.3 g/mol
InChI Key: VCZPAEDIGOBSKX-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is an organic compound that features a thiadiazole ring, a methylsulfanyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline typically involves the cyclization of carbethoxyhydrazones of acetyl derivatives under specific conditions. For instance, the Hurd-Mori reaction is a common method used to synthesize thiadiazole derivatives . The reaction conditions often include the use of bases such as potassium tert-butylate in tetrahydrofuran, followed by the addition of methyl iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrazine hydrate for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the aniline moiety can interact with various enzymes and receptors, leading to biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfanyl)-N-(1,2,3-thiadiazol-4-ylmethyl)aniline is unique due to the presence of both the methylsulfanyl group and the thiadiazole ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H11N3S2

Molecular Weight

237.3 g/mol

IUPAC Name

3-methylsulfanyl-N-(thiadiazol-4-ylmethyl)aniline

InChI

InChI=1S/C10H11N3S2/c1-14-10-4-2-3-8(5-10)11-6-9-7-15-13-12-9/h2-5,7,11H,6H2,1H3

InChI Key

VCZPAEDIGOBSKX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NCC2=CSN=N2

Origin of Product

United States

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